N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide is a complex organic compound with the molecular formula and a molecular weight of 430.54 g/mol. It is classified as an acetamide derivative, specifically featuring a sulfonamide group attached to a piperidine ring, which is further substituted with a thienyl-pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide falls under the category of pharmaceutical agents, particularly those that may exhibit antitumor or anti-inflammatory properties. Its structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.
The synthesis of N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Technical details regarding reaction conditions, solvents used, and purification methods (like chromatography) are crucial for optimizing yield and purity .
The molecular structure of N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide features:
The compound's structural data can be represented in various formats such as SMILES and InChI keys for computational modeling and database searches:
CC(=O)N[C@H]1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)N
InChI=1S/C20H22N4O3S2/c1-14(22)23-20(28)18-10-11-19(12-18)27(24,25)17-8-6-15(7-9-17)16(21)13-26/h6-12,21H,1-5H3,(H,22,23)(H,24,25)/t21-/m0/s1
N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include reaction conditions (temperature, solvent), yields, and mechanistic pathways .
The mechanism of action for N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide is not fully elucidated but is hypothesized to involve:
Data from biological assays would be necessary to confirm its efficacy and mechanism at the molecular level .
Key physical properties include:
Relevant chemical properties involve:
Analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into purity and structural confirmation .
N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide has potential applications in:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8